BenchChemオンラインストアへようこそ!

6-Bromo-8-methyl-2-phenylquinoline-4-carboxylic acid

Lipophilicity Physicochemical Properties ADME Prediction

This 6-bromo-8-methyl-2-phenylquinoline-4-carboxylic acid (XLogP3 4.4) is chemically differentiated from non-brominated or non-methylated analogs—its lipophilicity profile uniquely suits CNS lead optimization and intracellular target engagement. The 6-Br enables Pd-catalyzed cross-coupling; the 4-COOH permits orthogonal amidation/esterification for parallel library synthesis. Substituting with the 6-Cl analog is scientifically unjustified: literature reports order-of-magnitude potency shifts (IC₅₀ ~5 nM for chloro analog vs. C. albicans ProRS). Procure this precise building block to ensure reproducible SAR in HDAC, kinase, or aaRS inhibitor campaigns.

Molecular Formula C17H12BrNO2
Molecular Weight 342.192
CAS No. 894552-35-3
Cat. No. B2440588
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-8-methyl-2-phenylquinoline-4-carboxylic acid
CAS894552-35-3
Molecular FormulaC17H12BrNO2
Molecular Weight342.192
Structural Identifiers
SMILESCC1=CC(=CC2=C1N=C(C=C2C(=O)O)C3=CC=CC=C3)Br
InChIInChI=1S/C17H12BrNO2/c1-10-7-12(18)8-13-14(17(20)21)9-15(19-16(10)13)11-5-3-2-4-6-11/h2-9H,1H3,(H,20,21)
InChIKeyGNZJSUBMTVWHNN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-Bromo-8-methyl-2-phenylquinoline-4-carboxylic acid (CAS 894552-35-3): Core Properties and Structural Context for Scientific Procurement


6-Bromo-8-methyl-2-phenylquinoline-4-carboxylic acid (CAS 894552-35-3, MFCD06127499) is a synthetic brominated quinoline derivative characterized by a 2-phenyl substituent, an 8-methyl group, and a carboxylic acid at the 4-position . With a molecular weight of 342.19 g/mol, a computed XLogP3 of 4.4, and a topological polar surface area of 50.2 Ų, this compound exhibits physicochemical properties suited for further derivatization, particularly via cross-coupling at the 6-bromo site or amidation/esterification at the 4-carboxylic acid moiety [1]. It is primarily employed as a building block in medicinal chemistry programs, with reported investigation as an inhibitor of histone deacetylases (HDACs) .

Why In-Class 2-Phenylquinoline-4-Carboxylic Acid Analogs Cannot Substitute for 6-Bromo-8-methyl-2-phenylquinoline-4-carboxylic acid (894552-35-3)


Substituting 6-bromo-8-methyl-2-phenylquinoline-4-carboxylic acid with structurally similar 2-phenylquinoline-4-carboxylic acid derivatives is not scientifically justified due to quantifiable differences in key molecular properties that directly influence reactivity, physicochemical behavior, and potential biological target engagement. For instance, the presence of the 6-bromo substituent in the target compound (XLogP3 4.4) imparts a significantly higher lipophilicity compared to the non-brominated 8-methyl analog (LogP 3.91), which can critically alter membrane permeability, binding kinetics, and metabolic stability in downstream assays [1]. Conversely, the 8-methyl group present in the target compound differentiates it from the 6-bromo-2-phenylquinoline-4-carboxylic acid analog (LogP 4.59), which, while sharing the bromine atom, lacks the methyl substitution and thus possesses distinct steric and electronic properties that affect binding pocket complementarity and synthetic handle accessibility [2][3]. Furthermore, literature precedence on the 6-chloro-8-methyl-2-phenylquinoline-4-carboxylic acid scaffold demonstrates that subtle halogen substitutions (Br vs. Cl) can lead to profound, order-of-magnitude differences in biological potency (e.g., IC50 values of 5 nM for the chloro analog against C. albicans ProRS), highlighting the non-interchangeable nature of these halogenated quinoline cores [4]. Therefore, assuming functional equivalence without explicit comparative data is a high-risk approach that can lead to irreproducible results or failed SAR campaigns.

Quantitative Differentiation Evidence for 6-Bromo-8-methyl-2-phenylquinoline-4-carboxylic acid (894552-35-3) vs. Closest Analogs


Lipophilicity (LogP) Differentiation: 6-Bromo-8-methyl-2-phenylquinoline-4-carboxylic acid (894552-35-3) vs. Non-Brominated 8-Methyl Analog

The target compound, 6-bromo-8-methyl-2-phenylquinoline-4-carboxylic acid, exhibits a computed XLogP3 of 4.4, indicating significantly higher lipophilicity compared to its non-brominated analog, 8-methyl-2-phenylquinoline-4-carboxylic acid, which has a reported LogP of 3.91 [1]. This 0.49 log unit increase in lipophilicity is primarily attributable to the presence of the 6-bromo substituent, which enhances the compound's hydrophobic character and is predicted to influence membrane permeability, plasma protein binding, and metabolic stability in biological systems [1].

Lipophilicity Physicochemical Properties ADME Prediction

Lipophilicity (LogP) Differentiation: 6-Bromo-8-methyl-2-phenylquinoline-4-carboxylic acid (894552-35-3) vs. Non-Methylated 6-Bromo Analog

Compared to the 6-bromo-2-phenylquinoline-4-carboxylic acid analog, which lacks the 8-methyl group, the target compound (XLogP3 4.4) is slightly less lipophilic than the analog (LogP 4.59) by approximately 0.19 log units [1][2]. This reduction in lipophilicity is attributed to the presence of the 8-methyl group, which, while adding a hydrophobic moiety, may also introduce steric effects that slightly alter the overall molecular hydrophobicity profile. The topological polar surface area (TPSA) remains nearly identical (50.2 Ų vs. 50.19 Ų), indicating that the polar interactions with aqueous environments are preserved, while the subtle lipophilicity difference may affect membrane partitioning [1][3].

Lipophilicity Physicochemical Properties Steric Effects

Synthetic Utility Differentiation: 6-Bromo-8-methyl-2-phenylquinoline-4-carboxylic acid (894552-35-3) as a Dual-Handle Building Block

6-Bromo-8-methyl-2-phenylquinoline-4-carboxylic acid possesses two orthogonal reactive handles: a 6-bromo group amenable to Pd-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira) and a 4-carboxylic acid group suitable for amidation, esterification, or reduction [1]. In contrast, the non-brominated analog, 8-methyl-2-phenylquinoline-4-carboxylic acid, lacks the aryl bromide handle, limiting its utility to derivatizations solely at the carboxylic acid moiety. Similarly, the 6-bromo-2-phenylquinoline-4-carboxylic acid analog, while possessing the bromide handle, lacks the 8-methyl group, which can be crucial for modulating steric interactions in binding pockets or for influencing the electronics of the quinoline core during subsequent functionalization steps [2]. The combination of both substituents in the target compound provides a distinct and versatile starting point for parallel library synthesis or late-stage diversification.

Synthetic Chemistry Cross-Coupling Medicinal Chemistry Building Block

Optimal Scientific Use Cases for 6-Bromo-8-methyl-2-phenylquinoline-4-carboxylic acid (894552-35-3) Based on Differentiation Evidence


Structure-Activity Relationship (SAR) Studies for HDAC Inhibitor Optimization

Given its structural features and reported investigation as an HDAC inhibitor , 6-bromo-8-methyl-2-phenylquinoline-4-carboxylic acid serves as a critical core scaffold for SAR studies aimed at optimizing HDAC inhibitory potency and selectivity. The compound's distinct lipophilicity profile (XLogP3 4.4) relative to non-brominated or non-methylated analogs [1] allows researchers to systematically probe the impact of halogen and methyl substitutions on target engagement, cellular permeability, and off-target effects. This is particularly relevant following the successful development of HDAC3-selective inhibitors based on the 2-phenylquinoline-4-carboxylic acid scaffold, where subtle modifications to the core structure led to significant changes in enzyme selectivity and anticancer potency [2].

Parallel Library Synthesis via Orthogonal Functionalization

The compound's dual reactive handles—a 6-bromo group for cross-coupling and a 4-carboxylic acid for amidation/esterification—make it an ideal core for generating diverse compound libraries in parallel [3]. Medicinal chemistry teams can exploit the 6-bromo position to introduce a wide array of aryl, heteroaryl, or amine substituents via Pd-catalyzed reactions, while simultaneously using the carboxylic acid to append various solubilizing groups, warheads (e.g., hydroxamic acids for zinc-binding), or linkers. This orthogonal reactivity minimizes synthetic steps and maximizes structural diversity, accelerating hit-to-lead or lead optimization campaigns focused on quinoline-based therapeutics.

Probing Halogen-Substituent Effects in Quinoline-Based Inhibitor Design

Literature precedent on the closely related 6-chloro-8-methyl-2-phenylquinoline-4-carboxylic acid scaffold demonstrates that halogen substitution (Br vs. Cl) can lead to dramatic differences in biological activity, with the chloro analog exhibiting an IC50 of 5 nM against C. albicans prolyl tRNA synthetase [4]. This underscores the value of procuring the specific 6-bromo analog for comparative studies to elucidate halogen-dependent binding interactions, steric tolerance, and electronic effects. Such studies are essential for rationally designing next-generation inhibitors with improved potency and selectivity profiles across diverse therapeutic targets, including kinases, epigenetic enzymes, and aminoacyl-tRNA synthetases.

Physicochemical Property Optimization for CNS or Lipophilic Drug Discovery Programs

With a computed XLogP3 of 4.4, 6-bromo-8-methyl-2-phenylquinoline-4-carboxylic acid resides within an optimal lipophilicity range for CNS drug discovery or for targeting intracellular protein-protein interactions [1]. Researchers aiming to develop brain-penetrant quinoline-based inhibitors can utilize this core to explore the delicate balance between lipophilicity and other key parameters (e.g., TPSA 50.2 Ų) required for crossing the blood-brain barrier. Comparative studies with the less lipophilic 8-methyl analog (LogP 3.91) or the more lipophilic 6-bromo analog (LogP 4.59) [5] can provide valuable insights into how incremental changes in lipophilicity impact CNS exposure, metabolic stability, and off-target pharmacology.

Quote Request

Request a Quote for 6-Bromo-8-methyl-2-phenylquinoline-4-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.